2-chloro-4-(1H-pyrrol-1-yl)aniline
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Overview
Description
“2-chloro-4-(1H-pyrrol-1-yl)aniline” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains an aniline group, which is a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of pyrrole derivatives like “2-chloro-4-(1H-pyrrol-1-yl)aniline” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that forms a pyrrole ring from a 1,4-diketone and an amine . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “2-chloro-4-(1H-pyrrol-1-yl)aniline” includes a pyrrole ring attached to an aniline group . The InChI code for this compound is 1S/C10H10N2/c11-9-3-5-10 (6-4-9)12-7-1-2-8-12/h1-8H,11H2 .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-4-(1H-pyrrol-1-yl)aniline” could include the formation of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction between 2- (1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-4-(1H-pyrrol-1-yl)aniline” include a molecular weight of 158.2 . The compound is a solid at room temperature and should be stored in a refrigerator .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “2-chloro-4-(1H-pyrrol-1-yl)aniline” could involve further exploration of its potential uses in biological and medical sciences due to its pronounced docking properties and biological activity . The compound’s diverse therapeutic applications and pronounced biological activity make it a promising candidate for future research .
properties
IUPAC Name |
2-chloro-4-pyrrol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOFHLUZHADSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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